molecular formula C11H10N2O3 B600105 Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate CAS No. 145126-56-3

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B600105
CAS No.: 145126-56-3
M. Wt: 218.212
InChI Key: WQCXMERRTVXUFL-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl ester group at the 6-position and an acetyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of o-phenylenediamine with acetic acid, followed by esterification. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and related compounds.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its structural similarity to other bioactive benzimidazole derivatives.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. The acetyl and ester groups can influence the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

    2-Methylbenzimidazole: A simpler benzimidazole derivative with similar core structure but lacking the acetyl and ester groups.

    Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.

    Methyl benzimidazole-6-carboxylate: Similar to the target compound but without the acetyl group.

Uniqueness: Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of both acetyl and ester groups, which can enhance its reactivity and potential biological activity compared to simpler benzimidazole derivatives.

Properties

IUPAC Name

methyl 2-acetyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)10-12-8-4-3-7(11(15)16-2)5-9(8)13-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCXMERRTVXUFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(N1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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